Terevalefim

Vue d'ensemble

Description

Le tribromure de bore, communément appelé BB3, est un composé liquide incolore et fumant composé de bore et de brome. Il est connu pour son odeur piquante et irritante et est très réactif, en particulier avec l'eau et les alcools . Ce composé est largement utilisé en chimie organique en raison de ses fortes propriétés d'acide de Lewis.

Mécanisme D'action

Target of Action

Terevalefim primarily targets the hepatocyte growth factor (HGF)/c-Met pathway . HGF is a pleiotropic factor with roles in organ regeneration . The c-Met pathway, activated by HGF, is crucial for tissue and organ repair and function .

Mode of Action

This compound mimics the activity of HGF, thereby activating the c-Met cascade . It exhibits c-Met dependence and c-Met receptor activation . This activation of the c-Met cascade is a key aspect of this compound’s mode of action.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HGF/c-Met pathway . Activation of this pathway promotes tissue and organ repair and function . The downstream effects of this pathway activation are crucial for the therapeutic potential of this compound.

Result of Action

This compound’s activation of the c-Met cascade leads to the stimulation of repair pathways . This has been tested in clinical trials for acute kidney injury and in delayed graft function . The molecular and cellular effects of this compound’s action are thus primarily related to tissue and organ repair.

Analyse Biochimique

Biochemical Properties

Terevalefim functions as a hepatocyte growth factor mimetic, selectively activating the c-MET receptor. This activation promotes tissue and organ repair by mimicking the biological activity of HGF. This compound interacts with the c-MET receptor, leading to the activation of downstream signaling pathways involved in cellular proliferation, survival, and migration . The compound’s interaction with the c-MET receptor is crucial for its role in biochemical reactions, as it triggers a cascade of events that facilitate tissue repair and regeneration.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By activating the c-MET receptor, it influences cell signaling pathways, gene expression, and cellular metabolism. This compound enhances cellular proliferation, reduces apoptosis, and promotes tissue repair and regeneration . These effects are particularly evident in cells involved in organ repair, such as hepatocytes and renal cells. The compound’s ability to modulate cell signaling pathways and gene expression is essential for its therapeutic potential in treating acute organ injuries.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the c-MET receptor, which is a tyrosine kinase receptor. Upon binding, this compound activates the receptor, leading to its phosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways . These pathways are involved in cellular proliferation, survival, and migration. This compound’s ability to activate these pathways is central to its role in promoting tissue repair and regeneration.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, promoting sustained tissue repair and regeneration . The compound’s stability and degradation rates can vary depending on the experimental conditions, which can impact its efficacy in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes tissue repair and regeneration without significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including increased apoptosis and impaired cellular function . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound’s activation of the c-MET receptor triggers downstream signaling pathways that influence metabolic flux and metabolite levels . These pathways are essential for the compound’s role in promoting tissue repair and regeneration, as they regulate cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters and proteins influences its localization and accumulation within target tissues . This compound’s ability to selectively target and accumulate in tissues requiring repair is crucial for its therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization within cells affects its activity and function, as it needs to reach the c-MET receptor to exert its effects . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Méthodes De Préparation

Le tribromure de bore peut être synthétisé par réaction directe du bore élémentaire avec du brome à des températures élevées. La réaction est généralement effectuée dans un tube scellé pour empêcher l'échappement du brome gazeux. La production industrielle du tribromure de bore implique la réaction de l'oxyde de bore avec du carbone et du brome à haute température .

Analyse Des Réactions Chimiques

Le tribromure de bore subit plusieurs types de réactions chimiques, notamment :

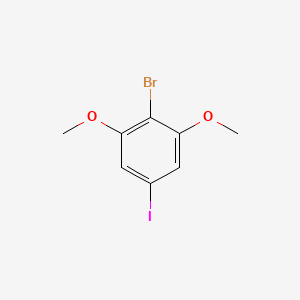

Déalkylation : Il s'agit d'un excellent agent de déméthylation ou de déalkylation pour le clivage des éthers.

Substitution : Il peut réagir avec divers composés organiques pour substituer des atomes de brome à d'autres groupes fonctionnels.

Applications de la recherche scientifique

Le tribromure de bore a de nombreuses applications dans la recherche scientifique :

Synthèse organique : Il est largement utilisé comme réactif pour la déméthylation des éthers méthyliques d'aryle, ce qui est une étape cruciale dans la synthèse de divers produits pharmaceutiques.

Science des matériaux : Il est utilisé dans la préparation de graphène dopé au bore de haute qualité et d'autres matériaux avancés.

Chimie analytique : Le tribromure de bore est utilisé dans l'élimination sélective des colorants des eaux usées par des techniques d'empreinte moléculaire.

Mécanisme d'action

Le principal mécanisme par lequel le tribromure de bore exerce ses effets est ses fortes propriétés d'acide de Lewis. Il forme des complexes avec des espèces riches en électrons, facilitant diverses transformations chimiques. Par exemple, dans la déméthylation des éthers, le tribromure de bore forme un complexe avec l'oxygène de l'éther, ce qui conduit au clivage de la liaison carbone-oxygène et à la formation d'un bromure d'alkyle .

Applications De Recherche Scientifique

Boron tribromide has numerous applications in scientific research:

Organic Synthesis: It is widely used as a reagent for the demethylation of aryl methyl ethers, which is a crucial step in the synthesis of various pharmaceuticals.

Material Science: It is used in the preparation of high-quality boron-doped graphene and other advanced materials.

Analytical Chemistry: Boron tribromide is employed in the selective removal of dyes from wastewater through molecular imprinting techniques.

Comparaison Avec Des Composés Similaires

Le tribromure de bore est souvent comparé à d'autres halogénures de bore tels que le trifluorure de bore, le trichlorure de bore et le triiodure de bore. Bien que tous ces composés soient de forts acides de Lewis, le tribromure de bore est particulièrement efficace dans les réactions de déméthylation en raison de sa plus grande réactivité avec les éthers . Les composés similaires comprennent :

- Trifluorure de bore (BF3)

- Trichlorure de bore (BCl3)

- Triiodure de bore (BI3)

Ces composés partagent des propriétés similaires mais diffèrent en termes de réactivité et d'applications spécifiques .

Propriétés

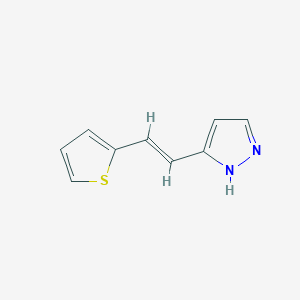

IUPAC Name |

5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHWAQGURRYJFK-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

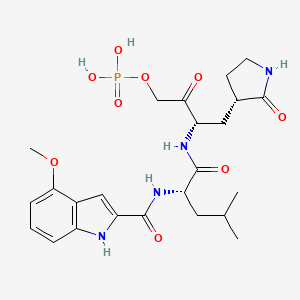

Terevalefim, a small molecule developed by Angion Biomedica Corp., mimics the activity of hepatocyte growth factor (HGF). Through its actions, it activates the c-Met cascade, exhibits c-Met dependence and c-Met receptor activation. As it is able to activate repair pathways, it has been tested in clinical trials for acute kidney injury and in delayed graft function. As of July 2020, Angion has announced a Phase 2 proof-of-concept trial to invesigate terevalefim on preventing and mitigating lung injury in patients with COVID-19 (NCT04459676). | |

| Record name | Terevalefim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1070881-42-3 | |

| Record name | Terevalefim [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070881423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terevalefim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TEREVALEFIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG91UXK2M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

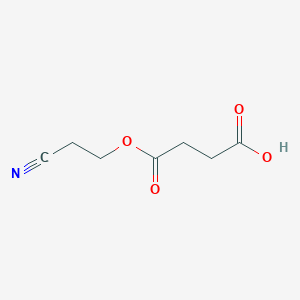

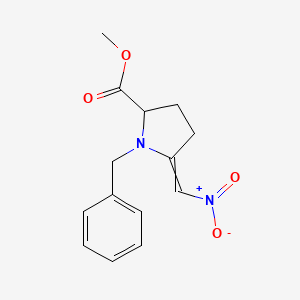

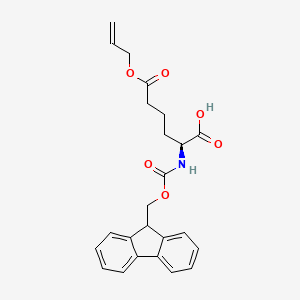

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-2-methoxyethanamine](/img/structure/B8198229.png)